5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile 5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 219654-21-4
VCID: VC15977114
InChI: InChI=1S/C11H7NO3/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-4,6H,1H3
SMILES:
Molecular Formula: C11H7NO3
Molecular Weight: 201.18 g/mol

5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

CAS No.: 219654-21-4

Cat. No.: VC15977114

Molecular Formula: C11H7NO3

Molecular Weight: 201.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile - 219654-21-4

Specification

CAS No. 219654-21-4
Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
IUPAC Name 5-methoxy-4-oxochromene-3-carbonitrile
Standard InChI InChI=1S/C11H7NO3/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-4,6H,1H3
Standard InChI Key NRRNFKUUOBLAQS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C(=O)C(=CO2)C#N

Introduction

5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a heterocyclic compound belonging to the chromene family, specifically classified as a benzopyran derivative. It features a fused benzene and pyran ring structure, characterized by the presence of a methoxy group and a cyano group. The molecular formula of this compound is C₁₁H₇N₁O₃, with a molecular weight of approximately 201.18 g/mol.

Synthesis Methods

The synthesis of 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile can be achieved through several methods:

  • Cyclocondensation Reaction: This involves the reaction between N-substituted cyanoacetamide and salicylaldehyde or its derivatives in ethanol, typically under mild conditions.

  • Microwave Irradiation-Assisted Synthesis: Utilizes sodium fluoride as a catalyst in an aqueous medium, offering an environmentally friendly approach with high-purity products.

Biological Activity

The biological activity of 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile has been a focus of numerous studies. It exhibits potential:

  • Antimicrobial Properties: Effective against various pathogens.

  • Antifungal Properties: Demonstrates efficacy against fungal infections.

  • Anticancer Properties: Shows promise in inhibiting cancer cell growth by interfering with cellular processes such as apoptosis.

Mechanism of Action

The compound interacts with various biological molecules, including proteins and nucleic acids. These interactions may alter enzyme activities or influence cell signaling pathways, contributing to its biological effects. The specific interactions and mechanisms are areas of ongoing research, particularly concerning its anticancer properties.

Related Compounds

Several compounds share structural similarities with 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
2-Oxo-2H-chromene-3-carbonitrileLacks methoxy group; simpler structureAntimicrobial and antifungal activities
8-Methoxy-4-oxo-4H-chromene-3-carbonitrileContains methoxy group but different positionPotential anticancer properties
4-Oxo-4H-chromene-3-carbaldehydeAldehyde instead of cyanoUsed in synthesizing chromenopyridine derivatives
2-Amino-7-methoxy-4-oxo-4H-benzopyranAmino substitution at position 2Investigated for various pharmacological activities

Applications in Medicinal Chemistry

5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is of significant interest in medicinal chemistry due to its potential biological activities and structural properties that may confer therapeutic benefits. Its applications span across various fields, including the development of antimicrobial, antifungal, and anticancer agents.

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